molecular formula C9H18N2O2 B13290580 Methyl 3-(2-methylpiperazin-1-yl)propanoate

Methyl 3-(2-methylpiperazin-1-yl)propanoate

Cat. No.: B13290580
M. Wt: 186.25 g/mol
InChI Key: VBKLKGKWOYWNNY-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C₉H₁₈N₂O₂ It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methylpiperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropanoic acid with 2-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperazine derivative, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methylpiperazin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(2-methylpiperazin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-ethylpiperazin-1-yl)propanoate
  • Methyl 3-(2-phenylpiperazin-1-yl)propanoate
  • Methyl 3-(2-hydroxypiperazin-1-yl)propanoate

Uniqueness

Methyl 3-(2-methylpiperazin-1-yl)propanoate is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(2-methylpiperazin-1-yl)propanoate

InChI

InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3

InChI Key

VBKLKGKWOYWNNY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1CCC(=O)OC

Origin of Product

United States

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